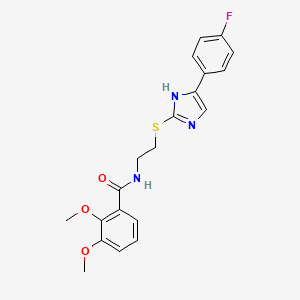

N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2,3-dimethoxybenzamide

Descripción

The compound N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2,3-dimethoxybenzamide features a central imidazole ring substituted with a 4-fluorophenyl group at the 5-position. This heterocyclic core is connected via a thioethyl (–S–CH2–CH2–) linker to a 2,3-dimethoxybenzamide moiety.

Propiedades

IUPAC Name |

N-[2-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-2,3-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O3S/c1-26-17-5-3-4-15(18(17)27-2)19(25)22-10-11-28-20-23-12-16(24-20)13-6-8-14(21)9-7-13/h3-9,12H,10-11H2,1-2H3,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STSSQGKHSLQUAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2,3-dimethoxybenzamide, with the CAS number 897456-15-4, is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2,3-dimethoxybenzamide is , with a molecular weight of 355.4 g/mol. The compound features an imidazole ring, a thioether linkage, and methoxy groups that contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Imidazole Ring : This is achieved through the condensation of glyoxal and ammonia.

- Introduction of the Fluorophenyl Group : A nucleophilic aromatic substitution introduces the fluorophenyl moiety.

- Thioether Formation : The imidazole derivative is reacted with a thiol under basic conditions to form the thioether.

- Benzamide Formation : The final step involves coupling the thioether-imidazole intermediate with a benzoyl chloride derivative.

Antimicrobial Activity

Research indicates that derivatives of imidazole, including this compound, exhibit significant antimicrobial properties. For instance:

- In a study evaluating various imidazole derivatives against bacteria such as Staphylococcus aureus and Escherichia coli, certain compounds demonstrated notable antibacterial activity .

| Compound | Activity Against S. aureus | Activity Against E. coli |

|---|---|---|

| 1a | Effective | Moderate |

| 1b | Highly Effective | Effective |

Anticancer Properties

The compound has shown potential in inhibiting cancer cell growth. In vitro studies have assessed its efficacy against various cancer cell lines:

- The growth inhibition concentration (GI50) values for different cell lines are summarized below:

| Cell Line | GI50 (µM) |

|---|---|

| MCF-7 | 23.6 ± 4.1 |

| NCI-H460 | 34.6 ± 12.1 |

| SF-268 | 45.4 ± 2.2 |

These results suggest that N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2,3-dimethoxybenzamide can effectively inhibit tumor growth in specific cancer types .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby obstructing substrate access.

- Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

- Pathway Interference : By interfering with metabolic or signaling pathways, it alters cellular responses that can lead to apoptosis in cancer cells .

Therapeutic Potential

Given its diverse biological activities, N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2,3-dimethoxybenzamide holds promise in several therapeutic areas:

- Antimicrobial Therapy : Potential use in treating bacterial infections due to its antibacterial properties.

- Cancer Treatment : Its ability to inhibit cancer cell proliferation suggests applications in oncology.

- Inflammatory Diseases : The compound may also be explored for anti-inflammatory effects owing to its structural similarities with other known anti-inflammatory agents .

Comparación Con Compuestos Similares

Core Heterocyclic Structure

- Analogues :

- Benzimidazole Derivatives (e.g., ) : Larger aromatic systems like benzimidazole (e.g., compound 9b ) may enhance π-π stacking but reduce solubility. Benzimidazole-based compounds often show antimicrobial or anticancer activity due to DNA intercalation or enzyme inhibition .

- Triazole/Thiadiazole Derivatives (e.g., ) : Triazole-thiones (e.g., compounds 7–9 in ) exhibit tautomerism, influencing binding modes. Thiadiazole derivatives (e.g., 7a–7l in ) demonstrate acetylcholinesterase inhibition, attributed to sulfur’s electron-withdrawing effects .

Substituent Effects

- 4-Fluorophenyl Group : Present in the target and compound 9b (), fluorine’s electronegativity enhances dipole interactions and bioavailability compared to bromo or chloro substituents (e.g., 9c in ).

- Dimethoxybenzamide: The 2,3-dimethoxy configuration in the target and compounds like 9a () increases lipophilicity and may stabilize hydrogen bonding.

Linker Flexibility and Functionality

- Comparatively, rigid linkers like triazole (e.g., 9b in ) or oxadiazole (e.g., 5d in ) may restrict conformational freedom, affecting potency .

- Thioacetamido Linkers : In W1 (), the –S–CO–NH– group introduces hydrogen-bonding capacity but may increase metabolic susceptibility compared to the target’s simpler thioether .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.